

A Comparative Guide to Cleavable Linkers for Antibody-Drug Conjugate (ADC) Development

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For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions prevalent in the tumor microenvironment or within tumor cells. This guide provides an objective comparison of the major classes of cleavable linkers, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation ADCs.

Introduction to Cleavable Linkers in ADCs

Cleavable linkers are a cornerstone of modern ADC design, offering controlled release of the cytotoxic payload at the target site.[1] This targeted release mechanism aims to widen the therapeutic window by maximizing the anti-tumor efficacy while minimizing systemic toxicity.[1] [2] The choice of a cleavable linker is a pivotal decision, influencing the ADC's stability, pharmacokinetics, and overall therapeutic index.[1][3] There are three primary mechanisms exploited for selective linker cleavage: acidic pH in endosomes and lysosomes, the reducing environment of the cytoplasm, and the presence of specific enzymes in tumor cells or their microenvironment.[4]

Major Classes of Cleavable Linkers



This section details the main types of cleavable linkers, their mechanisms of action, and their respective advantages and disadvantages.

Hydrazone Linkers (Acid-Sensitive)

Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) and to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3] [5] This pH-dependent cleavage releases the payload following internalization of the ADC into the cancer cell.[3]

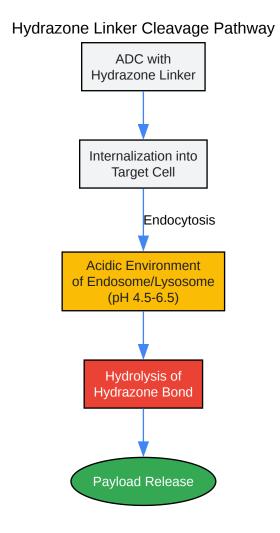
Advantages:

Well-established and one of the first linker technologies to be clinically validated.[3]

Disadvantages:

 Can exhibit instability in circulation, leading to premature payload release and potential offtarget toxicity.[1][3] The stability can be influenced by the specific chemical structure of the hydrazone bond.[1]





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Cleavage of an acid-sensitive hydrazone linker.

Disulfide Linkers (Reductively Cleavable)

Disulfide linkers exploit the significant difference in the reducing potential between the extracellular environment and the intracellular cytoplasm.[3] The concentration of glutathione (GSH), a key reducing agent, is up to 1000-fold higher inside a cell than in the plasma.[3] This high intracellular GSH concentration rapidly reduces the disulfide bond, cleaving the linker and freeing the payload.[3]

Advantages:

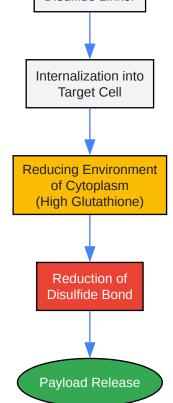


- Generally more stable in circulation compared to early acid-labile linkers.[6]
- The rate of payload release can be modulated by introducing steric hindrance around the disulfide bond to enhance plasma stability.[3]

Disadvantages:

• Stability can be variable, and some disulfide linkers may still be susceptible to premature reduction in the bloodstream.[6]

Disulfide Linker Cleavage Pathway ADC with Disulfide Linker



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Cleavage of a disulfide linker in the reducing intracellular environment.



Peptide Linkers (Enzymatically Cleavable)

Peptide linkers are designed to be cleaved by specific proteases, such as cathepsins, that are highly active within the lysosomes of tumor cells.[1][7] The most widely used peptide linkers are based on dipeptides like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[8][9]

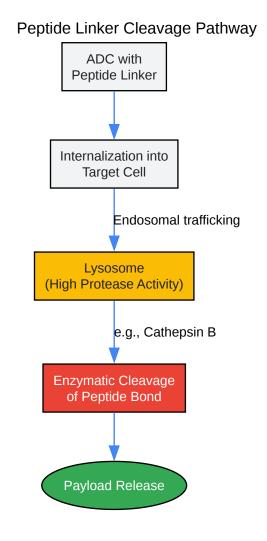
Advantages:

- Offer excellent plasma stability as the cleaving enzymes are primarily located intracellularly.
 [6]
- Provide a highly specific release mechanism.[8]

Disadvantages:

- The Val-Cit linker can be hydrophobic, which may lead to ADC aggregation, especially at high drug-to-antibody ratios (DAR).[4][8]
- Val-Ala linkers are generally less hydrophobic than Val-Cit linkers, which can reduce aggregation.[8]





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Enzymatic cleavage of a peptide linker within the lysosome.

β-Glucuronide Linkers (Enzymatically Cleavable)

β-glucuronide linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in lysosomes and overexpressed in some tumor types, but has low activity outside cells.[7][10]

Advantages:

Highly stable in plasma.[7]



- The linker is hydrophilic, which can help to circumvent the tendency of some ADCs with hydrophobic payloads to aggregate.[7][10]
- Demonstrated excellent in vivo efficacy.[11]

Disadvantages:

 The target tissue must express sufficient levels of β-glucuronidase for efficient payload release.[12]

Comparative Performance Data

The following tables summarize available quantitative data on the plasma stability and in vitro cytotoxicity of ADCs with different cleavable linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Plasma Stability



Linker Type	Linker Example	ADC Construct	Plasma Source	Stability Metric (Half- life, t ₁ / ₂)	Reference
Hydrazone	Phenylketone -derived	Not Specified	Human and Mouse	~2 days	[1]
Disulfide	SPDB	Maytansinoid -based	Human	Variable, can be improved by steric hindrance	[3]
Peptide	Val-Cit	MMAE-based	Human	Generally high, but can be susceptible to certain proteases	[3]
Peptide	Val-Ala	MMAE-based	Human	Similar to Val- Cit, with improved hydrophobicit y	[8][9]
β- Glucuronide	Glucuronide- MMAF	Anti- CD70/CD30 mAbs	Rat	81 days (extrapolated)	[13]

In Vitro Cytotoxicity (IC50)



Linker Type	ADC Construct	Cell Line	IC50 Value	Reference
Peptide (Val-Cit)	Trastuzumab-vc- MMAE	N87 (Ag+)	~0.1 nM	[14]
Peptide (Val-Cit)	Trastuzumab-vc- MMAE	MCF7 (Ag-)	>100 nM	[14]
Sulfatase- cleavable	Trastuzumab- sulfatase-MMAE (ADC 2)	BT474 (HER2+)	111 pM	[15]
Sulfatase- cleavable	Trastuzumab- sulfatase-MMAE (ADC 3)	BT474 (HER2+)	61 pM	[15]

The Bystander Effect

The bystander effect is the ability of a payload, released from a target cancer cell, to diffuse and kill neighboring antigen-negative cancer cells.[12][16] This is a crucial mechanism for treating heterogeneous tumors where not all cells express the target antigen.[12][15] The ability of an ADC to induce a bystander effect is largely dependent on the properties of the released payload. Payloads that are membrane-permeable can diffuse out of the target cell and exert their cytotoxic effects on adjacent cells.[12] Cleavable linkers are essential for enabling the bystander effect as they release the unmodified, and often membrane-permeable, payload.[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.

Methodology:



- Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[6]
- Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
- Analyze the samples to quantify the amount of intact ADC and released payload.
- Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS):
 - To measure the average drug-to-antibody ratio (DAR), which indicates linker cleavage, the
 ADC can be isolated from plasma using immunoaffinity capture.[1]
 - The intact ADC is then analyzed by LC-MS to determine the average DAR at each time point. A decrease in DAR over time signifies linker cleavage or payload loss.[1]
 - To measure the released payload, the free payload is extracted from the plasma samples
 (e.g., by protein precipitation) and quantified by LC-MS.[6]

Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker by lysosomal enzymes.

Methodology:

- Prepare crude lysosome fractions from, for example, rat liver tissue.[17]
- Incubate the ADC with the lysosomal fraction at 37°C.[18]
- Collect samples at different time points.
- Analyze the samples by LC-MS to identify and quantify the released payload and other catabolites.[17][18]

In Vitro Cytotoxicity and Bystander Effect Assays

Objective: To determine the potency (IC50) of an ADC on antigen-positive cells and its ability to kill neighboring antigen-negative cells.

Methodology (MTT Assay for Cytotoxicity):

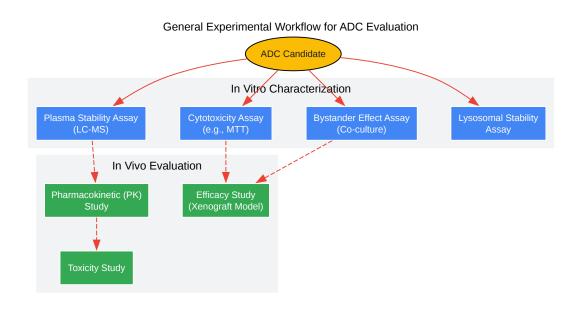


- Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates.[19]
- Treat the cells with serial dilutions of the ADC.[2]
- Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).[2]
- Add MTT reagent to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.[2]
- Solubilize the formazan crystals and measure the absorbance at 570 nm.[2][20]
- Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[2]

Methodology (Co-culture Bystander Effect Assay):

- Co-culture Ag+ cells with Ag- cells that express a fluorescent reporter (e.g., GFP).[2]
- Treat the co-culture with serial dilutions of the ADC.[2]
- Incubate for 72-120 hours.[2]
- Measure the fluorescence intensity to specifically quantify the viability of the Ag- cell population.[2]
- A decrease in the viability of Ag- cells in the co-culture compared to a monoculture of Agcells treated with the ADC indicates a bystander effect.





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A typical workflow for the preclinical evaluation of an ADC.

Conclusion

The selection of a cleavable linker is a multifaceted decision that requires a thorough understanding of the interplay between the antibody, linker, and payload. While peptide and β -glucuronide linkers generally offer superior plasma stability, the optimal choice depends on the specific target biology, the properties of the cytotoxic agent, and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different linker technologies, ultimately facilitating the development of safer and more effective antibody-drug conjugates.



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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. ADC Plasma Stability Analysis Service Creative Biolabs [creative-biolabs.com]
- 7. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability -Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
- 9. Types of ADC Linkers [bocsci.com]
- 10. mdpi.com [mdpi.com]
- 11. adc.bocsci.com [adc.bocsci.com]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Sulfatase-cleavable linkers for antibody-drug conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 16. in vitro assay development_In Vivo Pharmacology Assays In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment PMC [pmc.ncbi.nlm.nih.gov]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]



- 20. benchchem.com [benchchem.com]
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